4-Bromo-5-fluoro-3-nitropyridin-2-amine
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Overview
Description
4-Bromo-5-fluoro-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3BrFN3O2. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and nitro groups on the pyridine ring.
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 5-fluoro-3-nitropyridin-2-amine, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
4-Bromo-5-fluoro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom
Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-5-fluoro-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can affect various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-fluoro-3-nitropyridin-2-amine include:
2-Amino-3-bromo-5-nitropyridine: Similar structure but lacks the fluorine atom.
5-Bromo-N-methyl-3-nitropyridin-2-amine: Contains a methyl group instead of an amino group.
3-Amino-2-bromo-5-fluoropyridine: Similar but with different positioning of the amino and nitro groups .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H3BrFN3O2 |
---|---|
Molecular Weight |
236.00 g/mol |
IUPAC Name |
4-bromo-5-fluoro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrFN3O2/c6-3-2(7)1-9-5(8)4(3)10(11)12/h1H,(H2,8,9) |
InChI Key |
ILYWODBWJINCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Br)F |
Origin of Product |
United States |
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